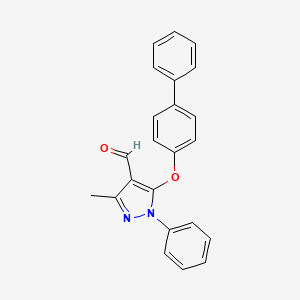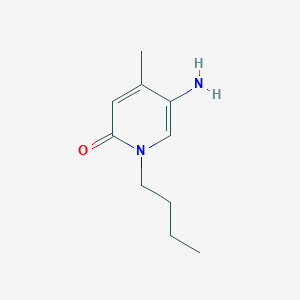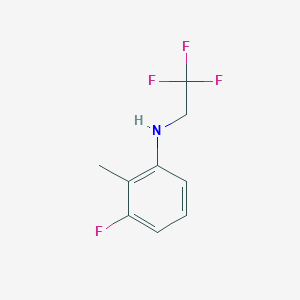
3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-2-methylaniline with 2,2,2-trifluoroethylamine under specific conditions. For instance, the reaction may be carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated aromatic compounds. These products can be further utilized in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. The pathways involved include inhibition of neurotransmitter reuptake and modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the fluoro group on the aromatic ring.
3-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
2-Fluoro-3-(trifluoromethyl)aniline: Contains both fluoro and trifluoromethyl groups but in different positions.
Uniqueness
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The combination of fluoro and trifluoromethyl groups enhances its reactivity and binding affinity, making it valuable in various chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H9F4N |
|---|---|
Peso molecular |
207.17 g/mol |
Nombre IUPAC |
3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
Clave InChI |
AXAWTERODIMDRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13071951.png)
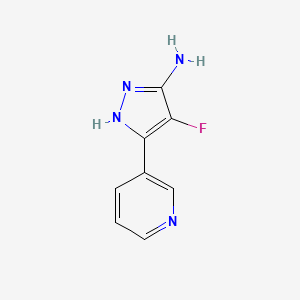


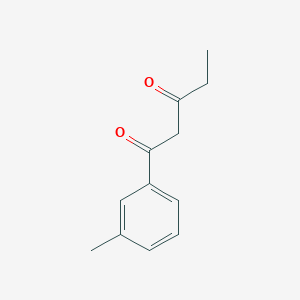
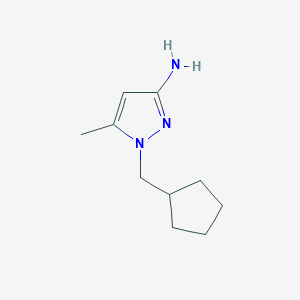
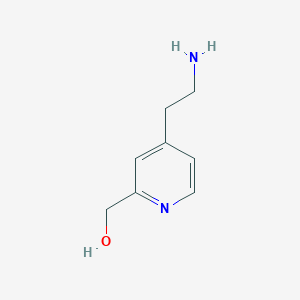
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
